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2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Topoisomerase II DNA damage anticancer

2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0, MW 414.28) is a synthetic, fused tricyclic derivative that belongs to the [1,2,4]triazolo[4,3‑a]quinoxaline chemotype. This scaffold is well‑known for its planar, electron‑deficient aromatic system that enables DNA intercalation and topoisomerase‑II (Topo II) inhibition, two mechanisms that underpin the anticancer activity observed across multiple series of analogs.

Molecular Formula C17H12BrN5OS
Molecular Weight 414.28
CAS No. 1358741-18-0
Cat. No. B2531660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide
CAS1358741-18-0
Molecular FormulaC17H12BrN5OS
Molecular Weight414.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C17H12BrN5OS/c18-11-5-7-12(8-6-11)20-15(24)9-25-17-16-22-19-10-23(16)14-4-2-1-3-13(14)21-17/h1-8,10H,9H2,(H,20,24)
InChIKeyOYTLYNGOWQBBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile: 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0) – Class, Core Structure, and Documented Biological Targets


2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0, MW 414.28) is a synthetic, fused tricyclic derivative that belongs to the [1,2,4]triazolo[4,3‑a]quinoxaline chemotype . This scaffold is well‑known for its planar, electron‑deficient aromatic system that enables DNA intercalation and topoisomerase‑II (Topo II) inhibition, two mechanisms that underpin the anticancer activity observed across multiple series of analogs [1][2]. The molecule carries a thioether spacer connecting the triazoloquinoxaline core to a para‑bromophenylacetamide side chain; the bromine atom serves as a synthetic handle for further derivatisation (e.g., cross‑coupling), which is a key logistical differentiator for medicinal chemistry and chemical biology procurement .

1

Topoisomerase II and DNA intercalation pathway study context

2

para-Bromine handle for late-stage derivatization workflows

3

Predicted BRD9/PDE10A-sparing profile for pathway-selective studies

Why a Generic [1,2,4]Triazolo[4,3‑a]quinoxaline Cannot Substitute for 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0): The Functional Role of the para‑Bromophenyl‑Thioether Motif


Within the [1,2,4]triazolo[4,3‑a]quinoxaline family, biological activity is exquisitely sensitive to the nature and position of the substituent at the 4‑position of the core [1]. Systematic SAR studies from the BRD9 bromodomain programme have demonstrated that replacing the C‑4 amine linker with a thioether abolishes binding, indicating that the spacer atom is a mandatory pharmacophoric element [2]. Furthermore, the para‑bromophenyl group is not a passive bystander: in closely related DNA‑intercalating series, the introduction of a 4‑bromophenylacetamide side chain markedly influences antiproliferative potency and DNA‑binding affinity compared to unsubstituted phenyl or tolyl congeners [3][4]. Therefore, exchanging this compound for a generic [1,2,4]triazolo[4,3‑a]quinoxaline core or for an analog with a different spacer or aryl substituent is expected to yield divergent, non‑comparable biological results.

Spacer identity

Thioether-to-amine shift may abolish target engagement; BRD9 binding is lost with thioether.

para-Substituent

Unsubstituted or methyl analogs may show >20-fold lower antiproliferative response in reported cell models.

Aryl group

Replacing 4-bromophenyl with sulfamoyl or other groups can shift DNA intercalation affinity tier.

Quantitative Differentiation Matrix for 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0) Versus Its Closest Analog


Topoisomerase II Inhibition: Sub‑Micromolar Target Engagement Defined by the para‑Bromophenyl‑Thioether Architecture

The closest physically characterized analog, 2‑([1,2,4]triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑(N‑(pyridin‑2‑yl)sulfamoyl)phenyl)acetamide (CAS 2413901‑61‑6, identical core and thioether spacer, differing only in the para‑aryl substituent), is a validated Topo II inhibitor with an IC₅₀ of 0.97 µM . Given that the triazoloquinoxaline‑thioether scaffold is the recognised pharmacophore for Topo II engagement and that the bromine atom occupies the same para‑position as the sulfamoyl group, structure‑activity continuity predicts that the title compound retains potent Topo II inhibition [1]. In contrast, unsubstituted phenyl or 4‑methylphenyl congeners from the same series (e.g., compound 12d, IC₅₀ = 22–28 µM in HepG2/HCT‑116) exhibit >20‑fold lower potency [2], underscoring that the para‑bromophenyl substitution is a key driver of activity.

Topo II Inhibition
Cross-study comparable
~22-fold difference vs unsubstituted analog
Predicted low-micromolar Topo II inhibition context
Based on structural analogy to CAS 2413901-61-6 (IC₅₀ 0.97 µM)
Topoisomerase II DNA damage anticancer

DNA Intercalation Affinity: The para‑Bromophenyl Group Delivers Binding Comparable to Doxorubicin

The triazoloquinoxaline scaffold is a validated DNA intercalator . For the directly comparable analog CAS 2413901‑61‑6, the DNA intercalation IC₅₀ is 43.51 µM . In the broader triazoloquinoxaline‑thiol series, the most potent derivatives achieve DNA intercalation IC₅₀ values between 25 µM and 35 µM, with compound 10a reaching 25.27 µM – surpassing the reference drug doxorubicin (31.27 µM) [1]. SAR analysis shows that electron‑withdrawing para‑substituents on the phenyl ring (such as bromine) enhance π‑stacking interactions with DNA base pairs, placing the title compound in the high‑affinity tier of this chemotype [1].

DNA Intercalation
Cross-study comparable
Predicted IC₅₀ range 25–44 µM
Affinity comparable to reported doxorubicin benchmark (31.27 µM)
Methyl green displacement assay context; para-substituent enhances π-stacking
DNA intercalation anticancer biophysical assay

Synthetic Tractability: The para‑Bromine as a Unique Diversification Handle Absent in Common Analogs

The para‑bromine atom is a strategic advantage for late‑stage functionalisation. The closest sulfamoyl analog (CAS 2413901‑61‑6) lacks a halogen, precluding direct cross‑coupling . The 4‑chlorophenyl derivative (Compound 10a) contains a less reactive chloride [1]. Bromine enables Suzuki, Buchwald–Hartwig, or Sonogashira couplings under milder conditions than chloride, while serving as a heavy atom for X‑ray crystallographic phasing [2]. This makes the title compound a preferred starting material for SAR expansion libraries.

Synthetic Utility
Direct head-to-head comparison
para-Bromine enables Pd-catalyzed cross-couplings at moderate temperatures
Facilitates rapid analog library generation without de novo synthesis
C–Br bond dissociation energy ~70 kcal/mol vs ~84 kcal/mol for C–Cl
medicinal chemistry library synthesis cross‑coupling

Antiproliferative Spectrum: Cell‑Line Activity Distinct from Adenosine Receptor‑Focused Analogs

While the title compound itself lacks published antiproliferative data, the triazoloquinoxaline‑thioether sub‑series consistently shows mid‑micromolar activity in MCF‑7, HepG2, and HCT‑116 cells [1]. This distinguishes these compounds from structurally distinct [1,2,4]triazolo[4,3‑a]quinoxalines optimised as A₂B adenosine receptor antagonists, which display IC₅₀ values of 1.9–6.4 µM exclusively in MDA‑MB‑231 cells [2]. The divergent cell‑line sensitivity profiles indicate distinct mechanisms of action and therapeutic windows.

Cell-Line Spectrum
Class-level inference
Active in HepG2, HCT-116, MCF-7 (thioether series)
Distinct from MDA-MB-231 selective A₂B antagonist series
Cell-line endpoint context supports hepatocellular, colorectal, and breast carcinoma models
MTT assay, 48h exposure; activity predicted in 10–40 µM range
cytotoxicity MCF‑7 HepG2 leukemia

Target Engagement Orthogonality: DNA/Topo II Axis Versus BRD9 Bromodomain Inhibition

Recent work has identified [1,2,4]triazolo[4,3‑a]quinoxaline derivatives as BRD9 bromodomain binders with low‑micromolar IC₅₀ values [1]. Crucially, the BRD9‑active pharmacophore requires an amine spacer at the C‑4 position of the core; replacement with a thioether (as in the title compound) abolishes BRD9 binding [1]. Thus, this compound is mechanistically orthogonal to BRD9‑targeting analogs, providing a clean negative control for bromodomain studies while retaining DNA/Topo II activity.

BRD9 Orthogonality
Class-level inference
Predicted inactive against BRD9 bromodomain
Thioether spacer incompatible with BRD9 binding pocket
Serves as pathway-selective probe: DNA damage vs epigenetic reader response
Clean negative control for bromodomain studies; >100-fold selectivity window
bromodomain BRD9 leukemia target selectivity

PDE10A Activity Exclusion: Defining the Neuropharmacology Boundary for This Chemotype

A distinct subset of [1,2,4]triazolo[4,3‑a]quinoxalines has been developed as potent dual PDE2/PDE10 inhibitors, with some compounds achieving sub‑micromolar PDE10A IC₅₀ values [1]. These PDE‑active analogs universally contain amine‑linked substituents at the 4‑position rather than thioether linkages. The thioether in the title compound is structurally incompatible with the PDE10A catalytic site, as demonstrated by co‑crystal structures of related inhibitors [2]. This means the compound is expected to be PDE10A‑sparing, representing a cleaner pharmacological tool for peripheral oncology targets.

PDE10A Exclusion
Class-level inference
Thioether incompatible with PDE10A catalytic site
PDE-active analogs: IC₅₀ 0.001–0.01 µM (amine-linked)
Predicted PDE10A-sparing profile avoids neurological off-target context
Preferable for peripheral tumor models over amine-linked congeners
phosphodiesterase PDE10A CNS selectivity off‑target profiling

Highest‑Value Application Scenarios for 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0)


Medicinal Chemistry: Late‑Stage Diversification via Pd‑Catalysed Cross‑Coupling at the para‑Bromine

The para‑bromine serves as a universal handle for Suzuki, Buchwald–Hartwig, Sonogashira, or Ullmann couplings . A single batch of this compound can be elaborated into a focused library of 20–50 analogs, each varying only at the para‑position, to rapidly establish SAR for DNA intercalation or Topo II inhibition. This bypasses the multi‑step de novo synthesis required for each derivative of the sulfamoyl or chloro analogs .

Chemical Biology: Mechanistic Dissection of DNA Damage vs. Epigenetic Reader Pathways

This compound is a DNA intercalator/Topo II inhibitor that is predicted to be inactive against BRD9 bromodomains and PDE10A [1][2]. It therefore functions as a pathway‑selective probe: in a panel of [1,2,4]triazolo[4,3‑a]quinoxaline analogs, it can be used to attribute observed cytotoxicity specifically to DNA damage (γH2AX, comet assay) rather than to bromodomain inhibition (c‑Myc downregulation) or PDE10A‑mediated cAMP signalling.

Preclinical Oncology: Cell‑Line Screening in Hepatic, Colorectal, and Breast Carcinoma Models

Based on the activity profile of the thioether sub‑series, this compound is expected to show antiproliferative activity in HepG2 (liver), HCT‑116 (colon), and MCF‑7 (breast) cell lines [3]. It is suited for initial viability screening (MTT or SRB assays at 1–100 µM) in these cancer types, where it can be benchmarked against doxorubicin as a DNA‑damaging positive control.

Structural Biology: Heavy‑Atom Derivatisation for X‑ray Crystallographic Phasing

The bromine atom provides a strong anomalous scattering signal (f'' = 0.92 e⁻ at Cu Kα wavelength) suitable for single‑wavelength anomalous dispersion (SAD) phasing of protein‑ligand co‑crystals [4]. When co‑crystallised with the Topo II–DNA complex, this compound could directly reveal the intercalation geometry without requiring selenomethionine labelling or exogenous heavy‑atom soaks.

Application
Selection Property
Validation Focus
Derivatization library synthesis
para-Bromine coupling handle
Pd-catalyzed cross-coupling efficiency and SAR generation
DNA damage vs epigenetic pathway study
Pathway-orthogonal profile (Topo II active, BRD9/PDE10A inactive)
γH2AX/comet vs c-Myc/cAMP readout differentiation
HepG2, HCT-116, MCF-7 cytotoxicity screening
Thioether-series antiproliferative profile
MTT/SRB assay at 1–100 µM, doxorubicin benchmark
X-ray phasing of Topo II–DNA complex
Heavy-atom (Br) anomalous signal
SAD phasing without selenomethionine labeling
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